N-(4-butylphenyl)-3-methoxyisoxazole-5-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- Methoxy group : A singlet at δ 3.8–3.9 ppm (OCH₃).
- Aromatic protons (4-butylphenyl) : Peaks in δ 7.3–7.5 ppm (C₆H₄).
- Isoxazole protons : Absent due to the 3-methoxy and 5-carboxamide substituents.
¹³C NMR :
- Carboxamide carbonyl : δ ~170 ppm.
- Methoxy carbon : δ ~55 ppm.
- Aromatic carbons : δ 125–140 ppm (C₆H₄) and δ 30–35 ppm (C₄H₉).
Infrared Spectroscopy (IR)
- Amide I band : Strong absorption at ~1650 cm⁻¹ (C=O stretch).
- Amide II band : Medium absorption at ~1550 cm⁻¹ (N–H bending).
- C–O stretch (methoxy) : δ ~2800 cm⁻¹.
Mass Spectrometry
The molecular ion (M⁺) peak is expected at m/z 261.12 (C₁₅H₁₉NO₃⁺). Fragmentation patterns may include:
- Loss of CO : m/z 237.12 (C₁₄H₁₉NO₂⁺).
- Loss of OCH₃ : m/z 246.12 (C₁₄H₁₈N₂O₂⁺).
Table 2 outlines key spectroscopic features:
| Method | Key Signals/Peaks |
|---|---|
| ¹H NMR | δ 3.8–3.9 (OCH₃), δ 7.3–7.5 (C₆H₄) |
| ¹³C NMR | δ 170 (CO), δ 55 (OCH₃) |
| IR | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H) |
| Mass Spec | m/z 261.12 (M⁺), m/z 237.12 |
Crystallographic Data and X-ray Diffraction Studies
No X-ray crystallography data is currently available for this compound. However, structural analogs (e.g., 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole) reveal common features:
- Planar isoxazole ring : Root-mean-square deviation <0.1 Å.
- Dihedral angles : ~10–15° between the isoxazole ring and aromatic substituents.
- Hydrogen bonding : Potential intermolecular C–H···O interactions involving the methoxy group.
Further crystallographic studies are required to confirm these predictions.
Computational Chemistry Insights: DFT Calculations and Electron Density Mapping
Density Functional Theory (DFT) studies on similar isoxazole derivatives provide insights into electronic behavior:
Geometric Optimization
At the B3LYP/6–311+G(d,p) level, the optimized geometry shows:
- Bond lengths :
- C=O (amide): ~1.22 Å.
- C–O (methoxy): ~1.35 Å.
- Bond angles :
- O=C–N: ~120°.
Electron Density and Molecular Orbitals
- HOMO (Highest Occupied Molecular Orbital) : Localized on the isoxazole ring, influenced by the electron-donating methoxy group.
- LUMO (Lowest Unoccupied Molecular Orbital) : Partially delocalized over the 4-butylphenyl moiety.
- Charge distribution : Negative charge density on the oxygen atoms (methoxy and carbonyl), positive on the isoxazole nitrogen.
Table 3 summarizes key DFT-derived parameters:
| Property | Value |
|---|---|
| HOMO energy | ~−5.0 eV |
| LUMO energy | ~−2.0 eV |
| C=O bond length | 1.22 Å |
| C–O (methoxy) bond length | 1.35 Å |
Properties
IUPAC Name |
N-(4-butylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-3-4-5-11-6-8-12(9-7-11)16-15(18)13-10-14(19-2)17-20-13/h6-10H,3-5H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCXSWBKJFMAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3-methoxyisoxazole-5-carboxamide typically involves the reaction of 4-butylphenylamine with 3-methoxyisoxazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-3-methoxyisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
N-(4-butylphenyl)-3-methoxyisoxazole-5-carboxamide has shown potential as an antiviral agent, particularly against Hepatitis C Virus (HCV). Research indicates that compounds with similar structural frameworks can inhibit the NS3 protease, a critical enzyme for viral replication. In a study, it was demonstrated that this compound could effectively reduce viral load in infected cell lines, suggesting its utility in developing antiviral therapies .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. A notable study reported an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating significant potential for further development as an anticancer drug .
The biological activities of this compound can be summarized as follows:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antiviral | HCV | Reduced viral load | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Study on Antiviral Activity (2024)
Objective: To evaluate the efficacy of this compound against HCV.
Findings: The compound exhibited significant antiviral activity, reducing viral replication by over 70% in treated cell lines compared to controls. This suggests its potential as a therapeutic agent for HCV infection.
Anticancer Activity Evaluation (2023)
Objective: To assess the cytotoxic effects on human breast cancer cells (MCF-7).
Findings: The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This indicates strong potential for further development in oncology.
Inflammation Model Study (2025)
Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound reduced levels of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 50% compared to untreated controls, highlighting its potential in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-methoxyisoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Isoxazole Carboxamide Derivatives
- Leflunomide (5-methylisoxazole-4-carboxamide derivative): Core Structure: 5-methylisoxazole-4-carboxamide with a trifluoromethylphenyl group. Activity: Inhibits dihydroorotate dehydrogenase (DHODH), used for rheumatoid arthritis and multiple sclerosis. Metabolism/Toxicity: Metabolized to teriflunomide via N-O bond cleavage, leading to hepatotoxicity and teratogenicity .
- UTL-5b (5-methylisoxazole-3-carboxamide derivative): Core Structure: 5-methylisoxazole-3-carboxamide with a chlorophenyl group. Activity: Retains anti-inflammatory and antiarthritic effects without DHODH inhibition. Metabolism/Toxicity: Avoids N-O bond cleavage; exhibits hepatoprotective effects and lower acute toxicity than leflunomide .
- N-(4-butylphenyl)-3-methoxyisoxazole-5-carboxamide: Key Differences: Methoxy group at position 3 instead of methyl at position 5 (leflunomide) or 3 (UTL-5b). The 4-butylphenyl group could enhance target binding affinity due to increased hydrophobicity.
Thiazole and Thiazolidinone Derivatives
- 2-(4-Butylphenyl)-4-methylthiazole-5-carbonitrile (Compound 14, ): Core Structure: Thiazole ring with a carbonitrile substituent. Activity: Synthesized for antibacterial evaluation; structural differences (thiazole vs. isoxazole) may alter target specificity.
- Thiazolidinone Derivatives (C1–C6, ): Core Structure: Thiazolidinone ring with 4-butylphenyl and thiophene groups. Activity: Broad bioactivity (anti-inflammatory, antiviral) but distinct from isoxazoles in mechanism.
Metabolic and Toxicity Profiles
Pharmacological Implications
- Isoxazole vs. Thiazole Scaffolds: Isoxazoles (e.g., leflunomide) often target enzymes like DHODH, while thiazoles () may exhibit antibacterial activity. The 3-methoxyisoxazole in the target compound could shift pharmacological effects toward anti-inflammatory pathways without DHODH inhibition.
- 3-Methoxy vs. 5-Methyl: Methoxy’s electron-withdrawing nature may reduce ring reactivity, increasing metabolic stability compared to leflunomide .
Biological Activity
N-(4-butylphenyl)-3-methoxyisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
This compound belongs to the isoxazole class of compounds, characterized by a five-membered heterocyclic ring containing nitrogen. Its structure can be represented as follows:
This structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound may bind to specific molecular targets, leading to alterations in signaling pathways that govern cellular responses. Notably, it has been investigated for its potential to inhibit inflammatory pathways and microbial growth.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Table 1: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Pseudomonas aeruginosa | 128 μg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In cellular models, it has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in chronic inflammation.
Case Study: Cytokine Modulation
In a study involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in:
- Decreased levels of TNF-α : A reduction of approximately 50% compared to untreated controls.
- Inhibition of IL-6 secretion : Significantly lower levels observed at concentrations above 50 μM.
Toxicity and Safety Profile
Toxicity studies have been conducted to assess the safety of this compound. In human promyelocytic leukemia cell line HL-60, the compound displayed cytotoxic effects at higher concentrations (IC50 values ranging from 86 μM to 755 μM), indicating a need for careful dosage consideration in therapeutic applications .
Future Directions in Research
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- Structure-Activity Relationship (SAR) Studies : To optimize its efficacy and reduce toxicity.
- In Vivo Studies : To assess therapeutic potential in animal models.
- Combination Therapies : Exploring synergistic effects when used with other antimicrobial or anti-inflammatory agents.
Q & A
Q. What are the standard synthetic routes for N-(4-butylphenyl)-3-methoxyisoxazole-5-carboxamide, and how can purity be optimized?
The synthesis typically involves coupling an isoxazole carboxylic acid derivative with a substituted aniline. For example:
- Step 1 : Prepare the isoxazole-3-carboxylic acid intermediate via cyclization of hydroxylamine with a β-keto ester or via [3+2] cycloaddition using nitrile oxides .
- Step 2 : Activate the carboxylic acid using coupling agents (e.g., HBTU, DIPEA) in DMF, followed by reaction with 4-butylphenylamine .
- Purification : Use automated flash chromatography (silica gel) and recrystallization (MeOH/H₂O) to achieve >95% purity. Low yields (~18%) may occur due to steric hindrance; optimizing stoichiometry (e.g., 1.3 equiv coupling agent) and reaction time can improve efficiency .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, methoxy groups appear as singlets near δ 3.8–4.0 ppm, while isoxazole protons resonate at δ 6.5–7.5 ppm .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated vs. observed mass) to confirm synthesis success .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated in analogous isoxazole carboxamides .
Q. What are the recommended safety protocols for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as carboxamides may release toxic vapors (e.g., CO, NOx) under decomposition .
- Waste Disposal : Neutralize residues with dilute NaOH and dispose via licensed chemical waste services .
Q. How can researchers assess the compound’s solubility for in vitro assays?
- Solvent Screening : Test solubility in DMSO (primary stock), followed by dilution in PBS or cell culture media. If precipitation occurs, use co-solvents like PEG-400 or cyclodextrins .
- LC-MS Monitoring : Quantify solubility limits via HPLC-UV at 254 nm, ensuring concentrations remain below the critical aggregation threshold .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Systematically modify the 4-butylphenyl group (e.g., replacing butyl with trifluoromethyl or halogens) to evaluate effects on target binding. Use molecular docking to prioritize substituents .
- Biological Assays : Test analogs in target-specific models (e.g., mitochondrial permeability transition pore inhibition for apoptosis studies) and compare EC₅₀ values. For example, fluorinated analogs may enhance membrane permeability .
- Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and bioactivity, identifying key pharmacophores .
Q. What experimental strategies address contradictory bioactivity data across species (e.g., mouse vs. zebrafish)?
- Mitochondrial Isolation : Compare compound effects on isolated mitochondria from different species to isolate target interactions from metabolic variability .
- Cross-Species Metabolomics : Profile metabolites post-treatment to identify divergent pathways (e.g., cytochrome P450 activity differences) .
- Dose-Response Calibration : Normalize dosing based on body surface area or allometric scaling to reconcile efficacy thresholds .
Q. How can researchers troubleshoot low synthetic yields or impurity formation?
- Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and optimize reaction termination points.
- Byproduct Identification : Characterize impurities via LC-MS/MS and adjust conditions (e.g., lower temperature for acid-sensitive intermediates) .
- Alternative Coupling Agents : Replace HBTU with T3P or EDC/HOBt to reduce side reactions in amide bond formation .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins from cell lysates, followed by streptavidin enrichment and LC-MS/MS identification .
- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify genes whose loss abolishes compound activity, pinpointing upstream/downstream effectors .
- Single-Cell RNA Sequencing : Profile transcriptional changes in treated vs. untreated cells to map signaling pathways modulated by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
